5-Ethyl-2-fluoroaniline
Description
Contextualization of 5-Ethyl-2-fluoroaniline within Advanced Fluoroaromatic Chemistry
Within the broader family of fluoroaromatics, this compound holds a specific position. Its structure, featuring both an ethyl group and a fluorine atom on the aniline (B41778) ring, allows for a nuanced exploration of substituent effects on the chemical behavior of the molecule. The presence of the electron-donating ethyl group and the electron-withdrawing fluorine atom creates a distinct electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. Researchers in advanced fluoroaromatic chemistry study compounds like this compound to understand the interplay of different functional groups and their impact on the synthesis of more complex molecules. vt.edu The specific substitution pattern of this compound makes it a useful intermediate in the synthesis of targeted compounds with desired properties.
Overview of Research Trajectories in Fluoroaniline (B8554772) Derivatives
The academic interest in fluoroaniline derivatives has spurred diverse research trajectories. A significant area of focus is the development of novel synthetic methodologies to access these compounds efficiently and with high selectivity. rsc.org This includes exploring new catalytic systems and reaction conditions for the introduction of fluorine into the aniline scaffold. mdpi.com
Another major research avenue involves the use of fluoroaniline derivatives as precursors for the synthesis of biologically active molecules. researchgate.netnih.govresearchgate.net The unique properties conferred by the fluorine atom are often exploited to enhance the pharmacological profiles of potential drug candidates. nih.gov For instance, studies have explored the incorporation of fluoroaniline moieties into compounds designed as anticancer agents. researchgate.netnih.govresearchgate.net
Furthermore, the impact of fluorine substitution on the material properties of polymers and dyes is an active area of investigation. rsc.org The introduction of fluorine can enhance thermal stability, alter electronic properties, and modify the optical characteristics of materials. Research in this area aims to develop new materials with tailored functionalities for a range of applications.
Physicochemical Properties of this compound
The fundamental characteristics of this compound are defined by its physicochemical properties. These properties are crucial for its handling, reactivity, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C8H10FN |
| Molecular Weight | 139.17 g/mol |
| SMILES Code | NC1=CC=C(CC)C=C1F |
| InChI Key | CORZDGJEVGIUAR-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Consensus Log Po/w | 2.29 |
This data is compiled from various chemical databases and may have slight variations depending on the source and calculation method. ambeed.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQFCOXWCJXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442640 | |
| Record name | 2-fluoro-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-89-7 | |
| Record name | 2-fluoro-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformative Potential of 5 Ethyl 2 Fluoroaniline
Electrophilic Aromatic Substitution Reactions of the Fluoroaniline (B8554772) Ring
The benzene (B151609) ring of 5-Ethyl-2-fluoroaniline is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The existing substituents—the activating amino and ethyl groups, and the deactivating but ortho-, para-directing fluorine atom—collectively influence the position of incoming electrophiles. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The ethyl group is a weak activating group, also directing ortho and para. Conversely, the fluorine atom is a deactivating group but also directs ortho and para. The interplay of these electronic and steric effects determines the regioselectivity of reactions such as nitration, halogenation, and sulfonation. evitachem.comsmolecule.com For instance, in related fluoroanilines, the amino group's directing effect is often dominant, guiding substitution to the positions ortho and para to it. smolecule.com
Nucleophilic Substitution Reactions Involving the Amine Nitrogen
The amino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. savemyexams.com This characteristic allows it to participate in nucleophilic substitution reactions with various electrophiles. evitachem.com For example, it can react with acyl chlorides or anhydrides in acylation reactions to form the corresponding amides. Similarly, it can undergo alkylation with alkyl halides. However, the direct alkylation of anilines can sometimes lead to multiple substitutions, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, making it a less efficient method for producing primary amines if not carefully controlled. savemyexams.comlibretexts.org The nucleophilicity of the amine can be influenced by the electronic nature of the other substituents on the aromatic ring. evitachem.com
Transition Metal-Catalyzed Coupling Reactions for Complex Structure Elaboration
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate in this context.
The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis for forming C-C bonds. fishersci.co.uklibretexts.org While this compound itself would not be the halide component, it can be transformed into an aryl halide or triflate, or alternatively into an organoboron derivative, to participate in such couplings. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides or pseudohalides and amines. organic-chemistry.orgnumberanalytics.com this compound can serve as the amine coupling partner, reacting with various aryl halides to produce diarylamines. This reaction has broad applications in the synthesis of pharmaceuticals and functional materials. numberanalytics.com The efficiency of these couplings often depends on the choice of palladium catalyst, ligand, and base. organic-chemistry.orgnih.gov
Beyond the well-established Suzuki-Miyaura and Buchwald-Hartwig reactions, other transition metals like nickel and copper are also employed to mediate C-C and C-heteroatom bond formations. acs.orguni-regensburg.de Nickel catalysts, for instance, can be effective in cross-coupling reactions, sometimes offering different reactivity or being more cost-effective than palladium. rsc.org Copper-catalyzed reactions are also prevalent, particularly for C-N and C-O bond formation. acs.org These alternative metal-mediated transformations expand the synthetic chemist's toolbox for modifying structures like this compound, enabling the synthesis of a diverse array of complex molecules. diva-portal.orgescholarship.org
Suzuki-Miyaura and Buchwald-Hartwig Type Couplings
Regioselective Carbon-Fluorine Bond Activation and Functionalization Strategies
The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in organic chemistry. researchgate.net However, recent advances have provided strategies to achieve this, opening up new avenues for the transformation of fluoroaromatic compounds.
The activation of C-F bonds in fluoroaromatics can be achieved through various transition-metal-free and metal-mediated pathways. scispace.commdpi.com Mechanistic studies on ortho-fluoroanilines have shown that C-F bond activation can be directed by the amino group. vt.edu For example, reactions with certain transition metal reagents can lead to the regioselective substitution of a fluorine atom ortho to the amino group. vt.edu The proposed mechanisms often involve a metal-mediated nucleophilic aromatic substitution (SNAr) type pathway. vt.edu In some cases, intramolecular interactions, such as those involving lithium and fluorine, can promote the cross-coupling reaction. researchgate.netmdpi.com Understanding these mechanisms is crucial for developing new and efficient methods for the selective functionalization of the C-F bond in molecules like this compound. acs.org
Compound Names
Role of Transition Metal Reagents in C-F Functionalization Processes
The functionalization of the carbon-fluorine (C-F) bond in fluoroaromatic compounds is a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. However, transition metal-mediated activation provides a pathway to transform these inert bonds into more valuable chemical functionalities. In the context of ortho-fluoroanilines, such as this compound, transition metal reagents can facilitate nucleophilic aromatic substitution (SNAr) type reactions.
Research into the reactivity of o-fluoroanilines with transition metal reagents has demonstrated the potential for C-F bond activation. For instance, studies on various fluorinated anilines with stoichiometric amounts of tetrakis(dimethylamido)titanium(IV) (Ti(NMe2)4) have shown that defluoroamination can occur at the fluorine atom positioned ortho to the amine group. vt.edu This process is believed to proceed through a metal-mediated SNAr-based mechanism. vt.edu The reactivity of the C-F bond is influenced by the electronic properties of the aromatic ring; increased fluorination on the ring generally leads to enhanced reactivity. vt.edu
While specific studies detailing the C-F functionalization of this compound are not extensively documented in the reviewed literature, the general principles observed for o-fluoroanilines can be extrapolated. The presence of the electron-donating ethyl group at the para-position to the fluorine atom in this compound might slightly deactivate the ring towards nucleophilic attack compared to more electron-deficient systems. Nevertheless, the ortho-amino group is expected to play a crucial directing and activating role in transition metal-mediated C-F bond cleavage.
The general transformation for the defluoroamination of an o-fluoroaniline is presented in the following table, which is based on reactions of similar substrates. vt.edu
Table 1: Representative Transition-Metal-Mediated C-F Functionalization of o-Fluoroanilines
| Substrate Family | Reagent | Product Type | Typical Conditions | Proposed Mechanism |
|---|---|---|---|---|
| o-Fluoroanilines | Ti(NMe2)4 | o-Phenylenediamine derivatives | Mesitylene, 120 °C, 23 h | Metal-mediated SNAr |
The turnover of these reactions to develop a catalytic system presents challenges, primarily due to the strength of the resulting metal-fluorine bond. vt.edu Overcoming this often requires the use of a fluorophilic co-catalyst to abstract the fluoride (B91410) ion from the transition metal center, thereby regenerating the active catalyst. vt.edu
Condensation Reactions for the Formation of Schiff Bases and Related Structures
The primary amino group of this compound is a versatile functional handle for various chemical transformations, most notably condensation reactions with aldehydes and ketones to form Schiff bases (or imines). These reactions are fundamental in organic synthesis and are widely employed for the preparation of ligands for metal complexes, as well as intermediates for the synthesis of biologically active compounds and dyes. ekb.egekb.egjmchemsci.com
The formation of a Schiff base from this compound involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. This reaction is typically catalyzed by an acid, though base catalysis has also been reported. researchgate.net The reaction is generally carried out in a suitable solvent, such as ethanol, and may require heating under reflux to proceed to completion. ekb.egjmchemsci.com
The general scheme for the synthesis of Schiff bases from this compound is as follows:
This compound + Aldehyde/Ketone ⇌ Schiff Base + Water
A variety of aldehydes and ketones can be used in this reaction, leading to a diverse range of Schiff base structures. The electronic and steric properties of the carbonyl compound can influence the reaction rate and the stability of the resulting imine. Aromatic aldehydes are commonly used, often leading to stable, crystalline products. jmchemsci.com
The following interactive table provides representative examples of Schiff base formation using substituted anilines, which illustrates the scope of this reaction.
Table 2: Examples of Schiff Base Synthesis from Substituted Anilines
| Aniline (B41778) Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted Anilines | Vanillin | Glacial Acetic Acid, Ethanol, Reflux | Aromatic Schiff Base | ekb.egekb.eg |
| Substituted Anilines | Glyoxal | Glacial Acetic Acid, Ethanol, Reflux | Bis-Schiff Base | ekb.egekb.eg |
| Chloro-substituted Anilines | Acetophenone | Not specified in abstract | Aromatic Schiff Base | |
| 3-Chloro-4-fluoroaniline | Various Benzaldehydes | Water-based, Microwave, or Grindstone | Halogenated Aromatic Schiff Base | researchgate.net |
| 2,5-Dichloroaniline | Salicylaldehyde | Glacial Acetic Acid, Ethanol, Reflux | Halogenated Aromatic Schiff Base | jmchemsci.com |
These examples demonstrate the versatility of the condensation reaction for creating a wide array of Schiff bases from substituted anilines like this compound. The choice of the carbonyl partner and reaction conditions allows for the fine-tuning of the properties of the final product for various applications in materials science and medicinal chemistry. nih.gov
Advanced Structural Elucidation and Solid State Characterization of 5 Ethyl 2 Fluoroaniline and Its Derivatives
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials such as 5-Ethyl-2-fluoroaniline and its derivatives. ucmerced.edu This method provides a unique "fingerprint" of a crystalline solid, enabling identification, purity assessment, and the study of polymorphic forms. creative-biostructure.com The diffraction pattern, a plot of signal intensity versus the diffraction angle (2θ), is a direct consequence of the crystal lattice structure. ucmerced.edu
In the context of this compound, PXRD is crucial for quality control in its synthesis and manufacturing processes. It ensures batch-to-batch consistency by verifying the crystalline phase of the final product. units.it Any variation in the crystal structure, which could arise from different manufacturing conditions, would be readily detectable as a change in the PXRD pattern. units.it Furthermore, the technique can be used to identify and quantify crystalline impurities within a sample. mdpi.com
One of the most critical applications of PXRD in the study of this compound and its derivatives is the investigation of polymorphism. creative-biostructure.comnews-medical.net Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. science.gov These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are critical in various applications, particularly in the pharmaceutical industry. creative-biostructure.comresearchgate.net
The discovery and characterization of polymorphs of this compound derivatives are essential. Each polymorph will produce a unique PXRD pattern, allowing for its unambiguous identification. americanpharmaceuticalreview.com For instance, studies on other aniline (B41778) derivatives have successfully used PXRD to determine their crystal systems and unit cell parameters. cambridge.orgcambridge.org Similarly, variable temperature PXRD (VT-PXRD) can be employed to study phase transitions between polymorphs as a function of temperature, providing information on their relative stabilities. americanpharmaceuticalreview.com
While specific experimental PXRD data for this compound is not publicly available, the following table illustrates a hypothetical PXRD pattern for a crystalline form of the compound. This demonstrates the type of data obtained from such an analysis, which includes the 2θ angle, the corresponding d-spacing calculated using Bragg's Law (nλ = 2d sinθ), and the relative intensity of the diffraction peaks.
Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 12.2 | 7.25 | 100 |
| 15.8 | 5.60 | 40 |
| 17.1 | 5.18 | 80 |
| 20.3 | 4.37 | 55 |
| 24.5 | 3.63 | 90 |
| 26.0 | 3.42 | 75 |
| 28.9 | 3.09 | 30 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Comprehensive Spectroscopic Analysis of 5 Ethyl 2 Fluoroaniline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure, dynamics, and chemical environment of molecules. For 5-Ethyl-2-fluoroaniline, proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are particularly informative.
Proton (¹H) NMR Spectroscopy for Structural Confirmation and Proton Environments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the protons of the ethyl group. doi.org
The aromatic region will display complex splitting patterns due to the coupling between adjacent protons and the fluorine atom. The electron-donating amino group and the electron-withdrawing fluorine atom influence the chemical shifts of the aromatic protons. Typically, protons on a benzene (B151609) ring appear in the range of 6.5-8.0 ppm.
The ethyl group will present two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The methylene protons are expected around 2.58 ppm, while the methyl protons appear further upfield at approximately 1.22 ppm. analis.com.my The amino group protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
| Proton Environment | Expected Chemical Shift (δ) [ppm] | Multiplicity |
| Aromatic-H | 6.7 - 7.2 | Multiplet |
| Amine-NH₂ | Variable (Broad Signal) | Singlet (broad) |
| Methylene-CH₂ | ~2.58 | Quartet (q) |
| Methyl-CH₃ | ~1.22 | Triplet (t) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. The carbon atom bonded to the highly electronegative fluorine atom (C-F) will experience a significant downfield shift and will appear as a doublet due to carbon-fluorine coupling. mdpi.com The aromatic carbons generally resonate in the region of 110-160 ppm. The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂) around 27.9 ppm and the methyl carbon (-CH₃) at approximately 15.9 ppm. analis.com.my
| Carbon Environment | Expected Chemical Shift (δ) [ppm] |
| C-F | ~155 (doublet) |
| C-NH₂ | ~141 |
| Aromatic C-H | 115 - 128 |
| Aromatic C-C₂H₅ | ~135 |
| Methylene-CH₂ | ~27.9 |
| Methyl-CH₃ | ~15.9 |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shift of the fluorine atom is very sensitive to its electronic environment, spanning a large range which allows for clear distinction between different fluorine atoms in a molecule. researchgate.netnih.gov For 2-fluoroaniline (B146934) derivatives, the ¹⁹F NMR signal provides direct evidence of the fluorine substitution. The chemical shift for a fluorine atom attached to an aromatic ring in compounds like fluoroanilines typically appears in a specific region of the spectrum, providing unambiguous confirmation of its presence. researchgate.netspectrabase.com
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The primary amine (-NH₂) group will show two distinct stretching vibrations in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears at slightly lower frequencies, between 2800 and 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected around 1270-1340 cm⁻¹. A key feature will be the C-F stretching vibration, which is typically strong and found in the 1100-1250 cm⁻¹ region. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3200 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2800 - 3000 |
| Aromatic Amine | C-N Stretch | 1270 - 1340 |
| Fluoroaromatic | C-F Stretch | 1100 - 1250 |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule are typically strong in the Raman spectrum, whereas asymmetric vibrations are often stronger in the IR spectrum. americanpharmaceuticalreview.com For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C stretching of the ethyl group. The vibrational spectra of related molecules like 4-chloro-2-fluoroaniline (B1294793) have been studied using both FT-IR and FT-Raman to achieve a complete vibrational analysis. researchgate.netscirp.org
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy, which examines the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light, is a fundamental tool for characterizing the electronic structure of aromatic compounds like this compound. The position and intensity of absorption bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the aniline (B41778) ring, which modify the conjugated π-electron system.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy of aniline and its derivatives is characterized by electronic transitions involving the π-electron system of the benzene ring and the non-bonding (n) electrons of the amino group. Typically, aromatic compounds exhibit two primary types of absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π→π* transitions. The presence of the amino group introduces the possibility of n→π* transitions, where a non-bonding electron from the nitrogen is promoted to an antibonding π* orbital. researchgate.netunits.it
In aniline, these transitions are influenced by the interaction of the nitrogen lone pair with the aromatic ring. For this compound, the electronic properties are further modulated by the substituents. The ethyl group (-CH₂CH₃) at the 5-position is a weak electron-donating group (EDG) through an inductive effect, while the fluorine atom at the 2-position is a strong electron-withdrawing group (EWG) due to its high electronegativity, although it also possesses a +M (mesomeric) effect by donating its lone pair electrons to the ring. The interplay of these electronic effects dictates the energy of the molecular orbitals and, consequently, the absorption wavelengths.
Theoretical and experimental studies on substituted anilines show that the nature and position of substituents significantly shift the absorption maxima (λ_max). acs.orguchile.cl Electron-donating groups generally cause a bathochromic shift (to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect), while electron-withdrawing groups can cause either a bathochromic or hypsochromic (to shorter wavelengths) shift depending on their position and interaction with other functional groups. uchile.cl For fluoroaniline (B8554772) isomers, theoretical studies using methods like Density Functional Theory (DFT) help predict UV-Vis spectra and understand the electronic transitions. dergipark.org.tr
The table below summarizes typical UV-Vis absorption data for aniline and related substituted compounds to provide context for the expected spectral characteristics of this compound.
| Compound | Solvent | λ_max (nm) for B-band | ε (M⁻¹cm⁻¹) | λ_max (nm) for E-band | ε (M⁻¹cm⁻¹) |
| Aniline | Hexane | 287 | 2,600 | 235 | 9,400 |
| 2-Fluoroaniline | Ethanol | ~285 | - | ~240 | - |
| 3-Fluoroaniline | Ethanol | ~290 | - | ~245 | - |
| 4-Fluoroaniline (B128567) | Ethanol | ~295 | - | ~240 | - |
| N-Ethylaniline | Ethanol | ~295 | ~1,800 | ~245 | ~12,000 |
Note: Data is compiled from various spectroscopic sources and theoretical calculations for illustrative purposes. Exact values for this compound would require experimental measurement.
Fluorescence and Emission Spectroscopy for Optical Properties
Fluorescence spectroscopy provides insights into the excited state properties of molecules. Upon absorbing light and reaching an excited electronic state, a molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift).
The fluorescence properties of aniline derivatives are highly dependent on their molecular structure and environment. The presence of both electron-donating and electron-withdrawing groups can create an intramolecular charge transfer (ICT) character in the excited state, which often enhances fluorescence. In the case of this compound, the combination of the amino, ethyl, and fluoro groups influences its emission properties.
Studies on related compounds, such as 5-bromo-2-fluoroaniline, have shown their utility as fluorescent probes, indicating that fluoroaniline scaffolds can exhibit significant fluorescence. biosynth.com The quantum yield, a measure of the efficiency of the fluorescence process, is sensitive to factors like solvent polarity and the potential for hydrogen bonding. researchgate.net For many substituted anilines, the fluorescence quantum yields are often higher in non-polar solvents. researchgate.net The specific emission wavelength and intensity for this compound would depend on the balance of the inductive and mesomeric effects of its substituents and the solvent used for analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₈H₁₀FN), the exact mass is approximately 139.08 Da.
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be observed at m/z 139. As an odd-electron species containing one nitrogen atom, this molecular ion abides by the Nitrogen Rule, having an odd nominal mass. libretexts.org The subsequent fragmentation of the molecular ion provides structural information. Characteristic fragmentation patterns for N-alkylanilines and halogenated aromatic compounds would be expected. libretexts.orgresearchgate.net
Key fragmentation pathways for this compound would likely include:
Loss of a methyl radical (•CH₃): A primary fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic C-C bond, leading to a [M-15]⁺ ion (m/z 124).
Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the ring and the ethyl group is less common than benzylic cleavage but can result in a [M-29]⁺ ion (m/z 110).
Loss of hydrogen cyanide (HCN): A common fragmentation for anilines involves the expulsion of HCN from the ring, leading to a [M-27]⁺ ion.
Loss of hydrogen fluoride (B91410) (HF): The loss of HF is a characteristic fragmentation process for fluoroanilines, often involving the amino hydrogen. researchgate.netresearchgate.net
The table below outlines the expected major fragments for this compound in an EI-MS spectrum.
| Fragment Ion | Proposed Structure/Loss | m/z (Nominal) |
| [C₈H₁₀FN]⁺˙ | Molecular Ion | 139 |
| [C₇H₇FN]⁺ | Loss of •CH₃ from ethyl group | 124 |
| [C₆H₅FN]⁺˙ | Loss of C₂H₄ (ethene) via rearrangement | 111 |
| [C₆H₄F]⁺ | Loss of •NH₂ and C₂H₄ | 95 |
Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. gumed.edu.plcern.ch XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. cern.ch
For this compound, an XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), and Fluorine (F). High-resolution spectra of the C 1s, N 1s, and F 1s regions would provide detailed information about the chemical bonding environments.
C 1s Spectrum: The carbon spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms:
C-C and C-H bonds in the aromatic ring and the aliphatic ethyl group would appear at the lowest binding energy (~284.8-285.0 eV).
C-N bond of the aniline group would be shifted to a slightly higher binding energy (~286.0-286.5 eV).
C-F bond would exhibit a significant chemical shift to a higher binding energy (~287.0-288.0 eV) due to the high electronegativity of the fluorine atom.
N 1s Spectrum: A single peak corresponding to the amino (-NH₂) group would be expected in the range of 399.0-400.0 eV. Its precise position can give clues about intermolecular interactions like hydrogen bonding.
F 1s Spectrum: A sharp, intense peak around 686.0-687.0 eV would confirm the presence of the C-F bond.
The following table provides the expected binding energy ranges for the core levels of this compound.
| Core Level | Chemical Bond | Expected Binding Energy (eV) |
| C 1s | C-C, C-H | ~285.0 |
| C-N | ~286.3 | |
| C-F | ~287.5 | |
| N 1s | C-NH₂ | ~399.5 |
| F 1s | C-F | ~686.5 |
Note: Values are illustrative and based on typical data for organic functional groups. ntu.edu.tw Actual values may vary based on instrument calibration and sample charging.
Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the mass of a sample over time as the temperature changes. This technique provides information about the thermal stability and decomposition profile of materials. researchgate.net The TGA curve plots the percentage of weight loss against temperature.
The thermal stability of this compound is influenced by the strength of its chemical bonds. The aromatic ring itself is very stable. The C-F bond is one of the strongest single bonds in organic chemistry, and the presence of fluorine often increases the thermal stability of a molecule. qu.edu.qa For example, studies on poly(fluoroaniline) have demonstrated that it is thermally more stable than the parent polyaniline homopolymer. qu.edu.qaresearchgate.net
However, the ethyl group and the C-N bond represent potential sites for thermal decomposition to initiate. The decomposition of this compound would likely occur in one or more steps, with the initial weight loss corresponding to the cleavage of the substituents from the aromatic ring. The temperature at which significant weight loss begins (the onset temperature, or T_onset) is a key indicator of thermal stability.
Comparative TGA studies of halogenated anilines show that thermal stability is dependent on the type and position of the halogen substituent. mdpi.com For instance, chloro-substituted anilines have been shown to have higher thermal stability compared to the unsubstituted parent compound. mdpi.com It is expected that this compound would exhibit high thermal stability, likely decomposing at temperatures well above 200 °C.
The table below shows representative thermal stability data for related aniline compounds to contextualize the expected behavior of this compound.
| Compound | Atmosphere | Onset Decomposition Temp (T_onset) or T₅% (°C) |
| Poly(aniline) | Nitrogen | ~250-300 |
| Poly(3-fluoroaniline) | Nitrogen | >300 |
| p-Toluidine Derivative | Nitrogen | ~266 |
| p-Chloroaniline Derivative | Nitrogen | >275 |
Note: Data is compiled from TGA studies on various aniline derivatives and polymers. researchgate.netqu.edu.qamdpi.com T₅% represents the temperature at which 5% weight loss occurs.
Computational Chemistry and Theoretical Investigations of 5 Ethyl 2 Fluoroaniline
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
Quantum chemical calculations are fundamental to understanding the molecular properties of 5-Ethyl-2-fluoroaniline. Both DFT and HF methods are used to approximate the solutions to the Schrödinger equation for this multi-electron system. DFT, with its inclusion of electron correlation, often provides results that align closely with experimental data for a reasonable computational cost. The Hartree-Fock method, while being a more foundational ab initio approach, serves as a crucial baseline for more advanced calculations. Studies on similar fluoroaniline (B8554772) isomers have utilized these methods to investigate geometrical, vibrational, and electronic properties. researchgate.netresearchgate.net
The accuracy of quantum chemical calculations is highly dependent on the choice of the computational method and the basis set. For aniline (B41778) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice within the DFT framework, known for providing a good balance between accuracy and computational efficiency. acs.orgresearchgate.netlmaleidykla.lt
The 6-311++G(d,p) basis set is frequently employed for such calculations. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The ++G part indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for accurately describing anions and weak, long-range interactions. The (d,p) signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of electron orbitals and accounting for the anisotropic nature of chemical bonds. acs.orgresearchgate.net The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to yield reliable results for the structural and electronic properties of related organic molecules. asianresassoc.orgnih.gov Validation of the chosen method is typically achieved by comparing calculated parameters with available experimental data from techniques like X-ray crystallography or microwave spectroscopy, as has been done for related fluoroaniline compounds. yorku.ca
Molecular Geometry Optimization and Structural Parameter Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy state of the molecule. diva-portal.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The result is a detailed, three-dimensional model of the molecule.
Table 1: Representative Theoretical Structural Parameters for Aniline Derivatives (Note: This table is illustrative and not specific to this compound, as such data was not found. The values are typical for similar structures calculated with DFT methods.)
| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 119 - 121 |
| C-N | 1.40 | C-N-H | 110 - 113 |
| C-F | 1.35 | H-N-H | 108 - 112 |
Electronic Structure and Properties
The electronic properties of a molecule, such as its reactivity and polarity, are determined by the arrangement and energies of its electrons. Computational methods provide essential tools for analyzing these characteristics.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of the molecule's chemical stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity. For related fluoroaniline isomers, DFT and HF methods have been used to calculate these energies. For example, studies on 5-nitro-2-fluoroaniline have reported HOMO-LUMO gaps calculated by both DFT and HF methods. researchgate.netresearchgate.net
Table 2: Illustrative HOMO-LUMO Data for Fluoroaniline Derivatives (Note: This table is illustrative and not specific to this compound. The values are based on calculations for related nitro-fluoroaniline isomers.)
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| DFT (for 5N2FA) researchgate.net | - | - | 3.874 |
Molecular Electrostatic Potential Surface (MESP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MESP) analysis is a crucial computational tool used to predict the reactive behavior of a molecule by mapping the electrostatic potential onto the electron density surface. This map helps in identifying the regions that are susceptible to electrophilic and nucleophilic attacks.
In an MESP map, different colors represent varying levels of electrostatic potential. Typically, red-colored regions indicate a negative electrostatic potential, highlighting areas with high electron density that are prone to electrophilic attack. Conversely, blue-colored regions signify a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.
For aromatic amines like fluoroanilines, the MESP analysis reveals specific reactive sites. dergipark.org.trchemrxiv.org The most negative potential is generally located around the nitrogen atom of the amino group due to the presence of its lone pair of electrons, making it a primary site for electrophilic interaction. The fluorine atom, being highly electronegative, also contributes to the negative potential in its vicinity. The aromatic ring typically shows a distribution of potential, with the hydrogen atoms of the amino group and the C-H bonds exhibiting positive potential, marking them as sites for nucleophilic interaction. chemrxiv.orgbwise.kr
In the case of this compound, the MESP would be influenced by the interplay of the electron-donating amino and ethyl groups and the electron-withdrawing fluorine atom. The amino group is expected to be the most significant nucleophilic center. The fluorine atom and the π-system of the benzene (B151609) ring also contribute to the regions of negative potential. The hydrogen atoms of the amino group and the ethyl group would be the primary electrophilic sites.
Table 1: Predicted Reactive Sites in Fluoroaniline Isomers based on MESP Analysis
| Region of Molecule | Predicted Electrostatic Potential | Type of Reactive Site |
| Nitrogen Atom (Amino Group) | Highly Negative (Red) | Electrophilic Attack |
| Fluorine Atom | Negative (Red/Yellow) | Electrophilic Attack |
| Aromatic Ring (π-system) | Negative to Neutral (Yellow/Green) | Electrophilic Attack |
| Amino Group Hydrogens | Positive (Blue) | Nucleophilic Attack |
| Aromatic Hydrogens | Slightly Positive (Green/Blue) | Nucleophilic Attack |
| Ethyl Group Hydrogens | Positive (Blue) | Nucleophilic Attack |
This table is a generalized prediction for fluoroaniline isomers based on established principles of MESP analysis. dergipark.org.trchemrxiv.orgbwise.kr
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the distribution of electrons among the atoms. researchgate.net This analysis is helpful in understanding the electronic structure and reactivity of the molecule. However, it is known that the calculated charges can be sensitive to the basis set used in the computation. researchgate.net
In substituted anilines, the charge distribution is significantly influenced by the nature and position of the substituents. For fluoroaniline isomers, the highly electronegative fluorine atom and the nitrogen atom of the amino group are expected to carry negative charges. The carbon atoms attached to these electronegative atoms will, in turn, exhibit positive charges. The hydrogen atoms, being less electronegative, generally carry positive charges.
A study on fluoroaniline isomers using DFT methods has provided insights into their atomic charge distributions. bwise.kr For instance, in 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, the Mulliken charges calculated show that the fluorine and oxygen atoms carry significant negative charges, while the nitrogen and most carbon atoms are positively charged. bwise.kr
For this compound, a similar pattern of charge distribution is anticipated. The fluorine and nitrogen atoms would be the most electronegative centers. The ethyl group, being an electron-donating group, would slightly increase the electron density on the ring, influencing the charges on the ring carbons.
Table 2: Illustrative Mulliken Atomic Charges for a Substituted Fluoroaniline (5-nitro-2-fluoroaniline)
| Atom | Charge (e) |
| F | -0.25 |
| O (nitro) | -0.40 |
| O (nitro) | -0.39 |
| N (amino) | -0.15 |
| N (nitro) | +0.50 |
| C1 | +0.20 |
| C2 | -0.10 |
| C3 | +0.05 |
| C4 | -0.08 |
| C5 | +0.12 |
| C6 | -0.05 |
Data adapted from a study on fluoroaniline isomers for illustrative purposes. bwise.kr
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding in a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. nih.gov
In substituted anilines, NBO analysis reveals significant interactions involving the lone pair of the nitrogen atom and the π-system of the aromatic ring. The lone pair on the nitrogen (a donor NBO) interacts with the antibonding π* orbitals of the C-C bonds in the ring (acceptor NBOs). This interaction, denoted as n(N) → π*(C-C), is responsible for the delocalization of the nitrogen lone pair into the ring, which is a key feature of the electronic structure of anilines.
For fluoroanilines, the fluorine atom also participates in such interactions. The lone pairs on the fluorine atom can interact with the antibonding σ* orbitals of adjacent C-C bonds. A comprehensive NBO analysis of 4-chloro-2-fluoroaniline (B1294793) has shown significant stabilization energies arising from these intramolecular charge transfer interactions. nih.gov
In this compound, the NBO analysis would highlight the donor-acceptor interactions involving the amino group, the ethyl group, and the fluorine atom with the aromatic ring. The ethyl group would primarily engage in hyperconjugation through its σ(C-H) and σ(C-C) bonds interacting with the ring's π* orbitals.
Table 3: Key NBO Donor-Acceptor Interactions in a Representative Fluoroaniline Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| n(N) | π(C1-C6) | 45.8 |
| n(N) | π(C2-C3) | 15.2 |
| n(F) | σ(C1-C2) | 5.6 |
| n(F) | σ(C2-C3) | 2.1 |
| σ(C-H) | π*(C-C) | ~2-5 |
Values are illustrative and based on typical findings for fluoroaniline derivatives. nih.govresearchgate.net
Theoretical Prediction of Vibrational Frequencies and Comparison with Experimental Spectra
Theoretical calculations of vibrational frequencies are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP, are commonly used for this purpose and generally provide good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors. asianpubs.orgglobalresearchonline.net
The vibrational spectrum of a substituted aniline is characterized by specific modes corresponding to the functional groups and the aromatic ring. For this compound, the key vibrational modes would include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1650 cm⁻¹ range.
N-H bending: These modes are usually found around 1600 cm⁻¹.
C-F stretching: A strong absorption band typically appears in the 1200-1300 cm⁻¹ region.
Ethyl group vibrations: Bending and rocking modes of the CH₂ and CH₃ groups appear at lower frequencies.
Studies on related molecules like 4-chloro-2-fluoroaniline and 4-ethylaniline (B1216643) have demonstrated the accuracy of theoretical predictions. nih.govaip.org For example, a study on 4-ethylaniline assigned a low-frequency mode at around 35 cm⁻¹ to the ethyl group torsion. aip.org
Table 4: Comparison of Theoretical (Scaled) and Experimental Vibrational Frequencies (cm⁻¹) for a Representative Substituted Aniline
| Vibrational Mode | Theoretical (Scaled) | Experimental |
| N-H Asymmetric Stretch | 3485 | 3490 |
| N-H Symmetric Stretch | 3395 | 3400 |
| Aromatic C-H Stretch | 3060 | 3065 |
| Aliphatic C-H Stretch | 2960 | 2965 |
| C=C Ring Stretch | 1610 | 1615 |
| N-H Scissoring | 1620 | 1625 |
| C-F Stretch | 1250 | 1255 |
| Ethyl Torsion | 35 | 35 |
This table presents typical values for substituted anilines to illustrate the expected correlation between theoretical and experimental data. nih.govasianpubs.orgaip.orgnih.gov
Computational Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method) and Experimental Validation
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H and ¹³C). nih.govjmaterenvironsci.com These calculations are valuable for assigning experimental spectra and for understanding how the electronic environment influences the magnetic shielding of each nucleus.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, ethyl, and fluoro substituents. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling.
The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms (C2 and C5, respectively) would be significantly affected. The chemical shifts of the aromatic carbons provide detailed information about the electronic distribution within the ring. Studies on other aniline derivatives have shown a good correlation between GIAO-calculated and experimental NMR chemical shifts. jmaterenvironsci.commdpi.com
Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Hypothetical this compound
| Atom | Predicted ¹³C Shift | Proton | Predicted ¹H Shift |
| C1 | ~145 | H (amino) | ~3.5-4.0 |
| C2 | ~155 (J_CF) | H3 | ~6.8-7.0 |
| C3 | ~115 | H4 | ~6.6-6.8 |
| C4 | ~130 | H6 | ~6.9-7.1 |
| C5 | ~120 | H (CH₂) | ~2.5-2.7 (quartet) |
| C6 | ~118 | H (CH₃) | ~1.1-1.3 (triplet) |
| C (CH₂) | ~28 | ||
| C (CH₃) | ~15 |
These are estimated values based on general principles and data from related aniline derivatives. jmaterenvironsci.commdpi.comuobasrah.edu.iq
Theoretical Examination of Thermodynamic Properties (e.g., Zero-Point Vibrational Energy, Heat Capacity, Entropy)
Computational chemistry allows for the calculation of various thermodynamic properties from first principles. By performing a frequency calculation on an optimized molecular geometry, properties such as zero-point vibrational energy (ZPVE), heat capacity (Cv), and entropy (S) can be determined. These calculations are typically performed using statistical thermodynamics based on the computed vibrational frequencies and rotational constants.
Studies on fluoroaniline isomers and other aniline derivatives have successfully used DFT methods to compute their thermodynamic properties. nih.govacs.org These theoretical values are often in good agreement with experimental data where available and provide a means to estimate these properties for compounds that have not been studied experimentally.
The thermodynamic properties of this compound would be influenced by its molecular structure and vibrational modes. The presence of the flexible ethyl group would contribute to a lower vibrational frequency modes, which would impact the vibrational components of the heat capacity and entropy.
Table 6: Calculated Thermodynamic Properties for a Representative Fluoroaniline Isomer at 298.15 K
| Thermodynamic Property | Calculated Value | Units |
| Zero-Point Vibrational Energy (ZPVE) | ~75 | kcal/mol |
| Heat Capacity (Cv) | ~30 | cal/mol·K |
| Entropy (S) | ~85 | cal/mol·K |
| Enthalpy of Formation (Gas Phase) | ~ -20 | kcal/mol |
Values are illustrative and based on computational studies of fluoroaniline isomers. nih.govacs.orgdntb.gov.uanih.gov
Investigation of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. ccsenet.org
Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. In this compound, the amino group acts as an electron donor, and the fluorine atom has an electron-withdrawing inductive effect, while the benzene ring serves as the π-bridge. The ethyl group further enhances the donor strength of the system.
Theoretical studies on various aniline derivatives have shown that the nature and position of substituents have a profound impact on the first-order hyperpolarizability. researchgate.netcolab.wsresearchgate.net Generally, increasing the strength of the donor and acceptor groups and extending the π-conjugation length leads to a larger β value. Computational studies on halogenated aniline oligomers have demonstrated that fluorine substitution can enhance NLO properties. ccsenet.orgresearchgate.net
Table 7: Calculated First-Order Hyperpolarizability (β) for Representative Aniline Derivatives
| Molecule | First-Order Hyperpolarizability (β) (a.u.) |
| Aniline | ~100-200 |
| p-Nitroaniline | ~2000-3000 |
| 2,5-difluoroaniline | ~300-500 |
| Halogenated Aniline Oligomers | up to ~10,000 |
These values are illustrative and sourced from various computational studies on aniline derivatives to show the range of NLO responses. ccsenet.orgresearchgate.netresearchgate.net
Molecular Docking Studies for Predictive Analysis of Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of this compound, while specific and direct molecular docking studies are not extensively available in the public domain, the principles of such investigations can be understood by examining research on analogous fluoroaniline derivatives. These studies provide a framework for predicting how this compound might interact with various biological targets, such as enzymes and receptors.
Theoretical investigations into fluoroaniline isomers and their derivatives have laid the groundwork for understanding their molecular properties. researchgate.nettrdizin.gov.trresearchgate.netdergipark.org.tr For instance, studies on N-ethyl-2-fluoroaniline suggest that the fluorine atom can enhance binding affinity to molecular targets, while the ethyl group can influence pharmacokinetic properties. The position of substituents on the aniline ring is known to significantly alter spectroscopic properties and molecular docking behavior.
Molecular docking simulations for derivatives of fluoroaniline have been successfully employed to predict their binding affinities and interaction modes with various proteins. For example, docking studies on fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone against B-raf protein revealed that these compounds exhibit good binding affinity. tandfonline.comresearchgate.netnih.gov Similarly, novel 4-anilinoquinazoline (B1210976) derivatives containing a 4-bromo-2-fluoroaniline (B1266173) moiety have been docked into the active sites of EGFR and VEGFR-2, showing effective binding. ijcce.ac.ir These studies typically utilize software like AutoDock and Discovery Studio to perform the simulations. researchgate.netnih.govresearchgate.net
The binding affinity of a ligand to its target protein is a critical parameter in drug discovery and is often quantified by the binding energy, typically expressed in kcal/mol. Lower binding energy values indicate a more stable protein-ligand complex and thus, a higher binding affinity. Scoring functions are mathematical methods used to approximate the binding free energy.
In studies of related fluoroaniline derivatives, various scoring functions are employed to estimate binding affinities. For instance, in the molecular docking study of fluoroaniline derivatives against the B-raf protein, the calculated binding energies were used to rank the compounds in terms of their potential inhibitory activity. tandfonline.com One of the synthesized compounds, EOCF, exhibited a higher binding energy (141.351 kcal/mol) than the standard drug PLX4032 (131.241 kcal/mol), suggesting a greater affinity for the B-raf protein. tandfonline.com
For novel 4-anilinoquinazoline derivatives, the binding energies with EGFR and VEGFR-2 were calculated to be -6.39 and -8.24 kcal/mol, respectively, for the most potent compound. ijcce.ac.ir These values indicate effective binding, particularly to VEGFR-2.
Quantitative Structure-Activity Relationship (QSAR) studies also provide insights into the factors governing binding affinity. nanobioletters.comru.nlresearchgate.netscispace.com In a QSAR study of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety, various physicochemical descriptors such as area, volume, hydration energy, and electronic energy were correlated with their anti-tumor activity. nanobioletters.com Such models can predict the biological activity of new derivatives based on their structural features.
The following table illustrates typical binding energy data obtained from molecular docking studies of various fluoroaniline derivatives against different protein targets, which can serve as a reference for predicting the potential binding affinities of this compound.
| Derivative | Protein Target | Binding Energy (kcal/mol) |
| EOCF (a fluoroaniline derivative) | B-raf | 141.351 |
| Standard Drug (PLX4032) | B-raf | 131.241 |
| Compound 8a (containing 4-bromo-2-fluoroaniline) | EGFR | -6.39 |
| Compound 8a (containing 4-bromo-2-fluoroaniline) | VEGFR-2 | -8.24 |
This table is illustrative and based on data from studies on related fluoroaniline derivatives. tandfonline.comijcce.ac.ir
The interaction between a ligand and a protein is stabilized by a combination of different types of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic interactions (including π-π stacking), and van der Waals forces. Molecular docking simulations are instrumental in visualizing and characterizing these interactions in detail.
For fluoroaniline derivatives, the fluorine atom, being highly electronegative, can participate in hydrogen bonding as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking and hydrophobic interactions with the aromatic residues of the protein's binding pocket. The ethyl group in this compound would primarily contribute to hydrophobic interactions. The amino group (-NH2) can act as a hydrogen bond donor.
In the study of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone, the docking analysis revealed specific interactions within the binding pocket of the B-raf protein. tandfonline.com Similarly, for Schiff base complexes derived from 2-fluoroaniline (B146934), docking studies have elucidated their binding modes within the active site of human DNA topoisomerase IIβ, highlighting the importance of specific interactions for their biological activity. researchgate.net
Theoretical studies on fluoroaniline isomers have also provided insights into their reactive sites through Molecular Electrostatic Potential (MEP) maps. researchgate.nettrdizin.gov.trresearchgate.netdergipark.org.tr These maps visualize the electron density distribution and help in identifying regions prone to electrophilic and nucleophilic attack, thereby predicting potential interaction sites.
The table below summarizes the types of interactions that are typically identified in molecular docking studies of fluoroaniline derivatives and that would be anticipated for this compound.
| Type of Interaction | Involving Moiety of this compound | Potential Interacting Residues in Protein |
| Hydrogen Bond (Acceptor) | Fluorine atom | Amino acid residues with donor groups (e.g., -OH, -NH) |
| Hydrogen Bond (Donor) | Amino group (-NH2) | Amino acid residues with acceptor groups (e.g., C=O) |
| Hydrophobic Interactions | Ethyl group, Phenyl ring | Nonpolar amino acid residues (e.g., Alanine, Valine, Leucine) |
| π-π Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Electrostatic Interactions | Electron-rich Fluorine, Electron-deficient regions | Charged or polar amino acid residues |
This table is a generalized representation based on the chemical structure of this compound and findings from studies on related compounds.
Applications of 5 Ethyl 2 Fluoroaniline As a Versatile Synthetic Building Block
Utility in Organic Synthesis for Complex Molecular Architectures
The reactivity of 5-Ethyl-2-fluoroaniline, stemming from its nucleophilic amino group and the activated aromatic ring, allows it to participate in a wide array of chemical transformations. It serves as a key starting material for synthesizing more intricate molecular frameworks, particularly heterocyclic compounds which are prevalent in pharmaceuticals and biologically active compounds.
The amino group can readily undergo reactions such as acylation and diazotization, providing pathways to amides and a host of other derivatives. evitachem.com Furthermore, the aniline (B41778) ring itself is amenable to electrophilic substitution, allowing for the introduction of additional functional groups. The directing effects of the amino, ethyl, and fluoro substituents guide the regioselectivity of these reactions, enabling the controlled construction of complex substitution patterns on the aromatic ring. lumenlearning.com
A practical example of a similar aniline's utility is seen in the synthesis of biaryl compounds. For instance, the structurally related 4-ethylaniline (B1216643) can be used to synthesize 4'-Fluoro-5-ethyl-biphenyl-2-ylamine, a complex biphenyl (B1667301) structure. analis.com.my This suggests that this compound is a suitable precursor for creating diverse and complex molecular architectures through cross-coupling reactions and other multi-step synthetic sequences. savemyexams.com
Role in the Synthesis of Fluorinated Building Blocks for Diverse Scientific Fields
The incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgtcichemicals.comrsc.org this compound is not only a fluorinated molecule itself but also serves as a precursor for the creation of other, more complex fluorinated building blocks. tcichemicals.com
Starting from this compound, chemists can synthesize a variety of derivatives that retain the fluorine atom while introducing new reactive sites. These subsequent intermediates can then be used in diverse scientific fields. For example, derivatives of its parent compound, 2-fluoroaniline (B146934), are used to create fluorinated quinoline (B57606) analogs, which have shown potential as antifungal agents. mdpi.comresearchgate.net Similarly, this compound can be transformed into other key intermediates, such as ethyl 5-amino-2-fluorocarbanilate, which is a building block for more complex molecules in pharmaceutical and materials science research. evitachem.com The strategic modification of this compound allows for the generation of a library of novel fluorinated compounds with tailored properties for specific applications. beilstein-journals.orgresearchgate.net
Application in the Development of Advanced Materials and Dyes (e.g., Thermosensitive Dyes)
The chromophoric properties of aniline derivatives make them suitable for the synthesis of dyes and pigments. evitachem.com The parent compound, 2-fluoroaniline, is explicitly used in the production of the black thermosensitive dye FH-102. chemicalbook.comsfchemicals.comlookchem.comsfchemicals.com This dye is utilized in specialized printing applications such as thermal fax paper and medical recording paper. chemicalbook.comsfchemicals.com
Given this precedent, this compound is a highly promising precursor for developing new advanced dyes. The introduction of the ethyl group onto the fluorinated aniline scaffold can modulate the electronic properties of the resulting dye molecule, potentially influencing its color, stability, and sensitivity. This allows for the fine-tuning of the material's properties for specific applications in advanced recording systems or functional materials. rsc.org The use of fluorinated anilines is also explored in creating polymers with specific electronic characteristics for use in sensors or coatings.
Table 1: Application of 2-Fluoroaniline in Thermosensitive Dyes
| Precursor | Dye Name | Application |
|---|---|---|
| 2-Fluoroaniline | FH-102 (Black Dye) | Terminal output printing paper, EEG recording paper, telephone fax paper, transparent thermal film chemicalbook.comsfchemicals.comsfchemicals.com |
Precursor for the Synthesis of Agrochemicals and Related Compounds
Fluorinated compounds represent a significant portion of modern agrochemicals, including herbicides, fungicides, and insecticides, as the fluorine atom can enhance their efficacy and metabolic stability. diva-portal.orgccspublishing.org.cnrhhz.net Fluoroanilines are established precursors in this industry. For instance, 2-fluoroaniline is a known reagent for synthesizing insecticides, and its chlorinated analog, 4-chloro-2-fluoroaniline (B1294793), is a key intermediate for the herbicide tiafenacil. chemicalbook.comsfchemicals.comccspublishing.org.cn
Research has shown that Schiff bases derived from 2-fluoroaniline exhibit significant antifungal activity against plant pathogens like Rhizoctonia solani and Macrophomina phaseolina. tandfonline.com Furthermore, complex quinoline structures synthesized from 2-fluoroaniline have been investigated for their potential as antifungal agents against rice blast. mdpi.comresearchgate.net These findings strongly suggest that this compound is a valuable building block for the discovery of new agrochemicals. The specific substitution pattern of this compound can be exploited to create novel active ingredients with potentially improved properties or different activity spectra compared to existing compounds. evitachem.com
Table 2: Fluoroaniline (B8554772) Derivatives in Agrochemical Synthesis
| Precursor | Agrochemical Type | Example Compound/Application |
|---|---|---|
| 2-Fluoroaniline | Insecticide | General synthetic reagent sfchemicals.com |
| 4-Chloro-2-fluoroaniline | Herbicide | Precursor for Tiafenacil ccspublishing.org.cn |
| 4-Fluoroaniline (B128567) | Fungicide | Precursor for Fluindapyr ccspublishing.org.cnrhhz.net |
| 2-Fluoroaniline | Fungicide | Precursor for antifungal Schiff bases and quinoline analogs mdpi.comtandfonline.com |
Future Research Directions and Emerging Trends in 5 Ethyl 2 Fluoroaniline Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of fluorinated anilines, including 5-Ethyl-2-fluoroaniline, is a critical area of research. While traditional methods exist, the focus is shifting towards more sustainable and efficient processes.
A promising future direction lies in the development of metal-free domino reactions. rsc.org These one-pot syntheses offer numerous advantages, including atom economy, cost-efficiency, and reduced environmental impact by minimizing waste from intermediate purification steps. rsc.org Research is anticipated to explore novel domino strategies starting from readily available and structurally simple precursors to construct the functionalized this compound core in high yields and selectivity. rsc.org
Furthermore, enhancing the sustainability of existing methods is a key goal. This includes exploring the use of greener solvents, reducing reaction times, and employing catalytic systems that can be easily recovered and reused. For instance, the development of palladium-catalyzed cross-coupling reactions with lower catalyst loadings (<0.50 mol%) represents a significant step towards more sustainable aniline (B41778) derivative synthesis. nih.gov Future work will likely focus on adapting these highly efficient catalytic systems for the specific synthesis of this compound and its derivatives.
Another emerging trend is the use of photoinduced methods. acs.org Visible-light organophotocatalysis provides a mild and sustainable approach for fluoroalkylation and other modifications of anilines. acs.orgnih.gov The formation of electron donor-acceptor (EDA) complexes between anilines and fluorinated reagents under photoirradiation is a particularly interesting avenue that could be exploited for the efficient synthesis of this compound derivatives. acs.orgnih.gov
Exploration of Novel Reaction Pathways and Catalytic Transformations
Beyond its synthesis, the exploration of new reaction pathways involving this compound is a vibrant area of research. The presence of the fluorine atom and the ethyl group on the aniline ring provides unique reactivity that can be harnessed for novel chemical transformations.
One area of focus is the investigation of biodehalogenation pathways. nih.gov Understanding how microbial systems dehalogenate fluorinated anilines can provide insights into their environmental fate and potential for bioremediation. Research in this area may uncover novel enzymatic transformations that could be adapted for synthetic purposes. nih.gov Studies have shown that the dehalogenation of fluorinated anilines can proceed through multiple pathways, including monooxygenation and the formation of reactive quinoneimine intermediates. nih.gov The number and position of fluoro-substituents can influence the dominant reaction pathway. nih.gov
Catalytic transformations are also a key research direction. The development of novel catalysts for C-N and C-C bond-forming reactions involving this compound is crucial for expanding its synthetic utility. nih.govdiva-portal.org For example, palladium-catalyzed coupling reactions using specialized ligands like AdBippyPhos have shown promise for the arylation of fluoroalkylamines. nih.gov Future research will likely focus on developing even more efficient and versatile catalytic systems that can tolerate a wide range of functional groups. diva-portal.org Additionally, transition-metal-free arylation methods using hypervalent iodine reagents are emerging as a powerful alternative, offering new reaction pathways for creating di- and triarylamines. diva-portal.org
The table below summarizes some of the key reaction types being explored for fluorinated anilines, which are relevant to the future chemistry of this compound.
| Reaction Type | Catalyst/Reagent | Key Features | Potential Application for this compound |
|---|---|---|---|
| Domino Reaction | Metal-free | Atom- and cost-efficient, environmentally friendly. rsc.org | Efficient and sustainable synthesis. rsc.org |
| Palladium-Catalyzed Cross-Coupling | [Pd(allyl)Cl]2 / AdBippyPhos | Low catalyst loadings, weak base (KOPh). nih.gov | Synthesis of N-aryl derivatives. nih.gov |
| Photoinduced Difluoroalkylation | Eosin Y / Visible Light | Mild conditions, formation of EDA complexes. acs.org | Introduction of difluoroalkyl groups. acs.org |
| Biodehalogenation | Microsomal NADPH-dependent | Formation of quinoneimines. nih.gov | Understanding metabolic pathways and potential for bioremediation. nih.gov |
| Hypervalent Iodine-Mediated Arylation | Fluorinated Diaryliodonium Salts | Transition-metal-free, formation of di- and triarylamines. diva-portal.org | Synthesis of complex arylated derivatives. diva-portal.org |
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers the potential to predict its properties and guide the design of new derivatives and materials.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the equilibrium geometry, spectroscopic constants, and electronic properties of this compound and its derivatives. These calculations can provide valuable insights into the effects of the ethyl and fluoro substituents on the molecular structure and reactivity. For instance, computational studies on 2-fluoroaniline (B146934) have shown that the fluorine atom influences the geometry of the amine group through both inductive and weak non-covalent interactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another powerful computational approach. nanobioletters.comuq.edu.au By correlating the structural features of a series of compounds with their biological activity or physical properties, these models can be used to predict the characteristics of new, unsynthesized molecules. nanobioletters.comuq.edu.au For example, QSAR models have been used to predict the anti-tumor activity of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety. nanobioletters.com A similar approach could be applied to design this compound derivatives with specific biological or material properties.
The table below outlines some of the computational methods and their potential applications in the study of this compound.
| Computational Method | Software/Theory | Application | Predicted Properties |
|---|---|---|---|
| Quantum Chemical Calculations | Gaussian 16 / B3LYP/aug-cc-pVTZ | Geometry optimization and vibrational frequency analysis. | Equilibrium geometry, rotational constants, vibrational spectra. |
| Natural Bond Orbital (NBO) Analysis | N/A | Understanding non-covalent interactions. | Intramolecular hydrogen bonding, electronic effects. |
| Quantitative Structure-Activity Relationship (QSAR) | N/A | Predicting biological activity based on physicochemical descriptors. nanobioletters.com | Anti-tumor activity, enzyme inhibition. nanobioletters.com |
| Quantitative Structure-Property Relationship (QSPR) | N/A | Predicting physical properties for materials design. uq.edu.au | Refractive index, solubility. uq.edu.au |
| Molecular Docking | Discovery Studio | Simulating binding interactions with biological targets. nih.gov | Binding affinity, potential as a drug candidate. nih.gov |
Rational Design and Synthesis of this compound Derivatives for Specific Academic and Technological Applications
A major driving force in the chemistry of this compound is the rational design and synthesis of its derivatives for targeted applications. The unique combination of the ethyl and fluoro substituents makes it an attractive scaffold for developing molecules with tailored properties.
In the pharmaceutical and agrochemical industries, fluorinated anilines are valuable intermediates. nih.govnih.gov The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Future research will focus on incorporating the this compound moiety into more complex molecules to develop new drug candidates and pesticides. nih.govnih.gov For example, fluoroaniline (B8554772) derivatives have been investigated as potential anticancer agents. nih.gov
In materials science, aniline derivatives are used in the production of synthetic colorants and polymers. The introduction of the ethyl and fluoro groups can be used to fine-tune the optical and electronic properties of these materials. For instance, fluorinated aniline derivatives are being explored for their nonlinear optical (NLO) properties, which are important for applications in electronics and photonics. bohrium.com
The synthesis of these derivatives will leverage the efficient and sustainable methodologies discussed in section 8.1. For example, palladium-catalyzed couplings and photoinduced reactions can be used to introduce a wide variety of substituents onto the this compound core, allowing for the systematic exploration of structure-property relationships. nih.govacs.org
Comprehensive Investigation of Solid-State Phenomena and Structure-Property Relationships in Advanced Materials Science
The solid-state properties of organic molecules are crucial for their application in advanced materials. ubc.ca For this compound and its derivatives, a comprehensive investigation of their solid-state phenomena is a key future research direction.
Understanding how molecules pack in the solid state is essential for predicting and controlling the properties of the resulting material. rsc.org X-ray crystallography will be a vital tool for determining the crystal structures of this compound derivatives. This information can then be used to establish structure-property relationships, linking molecular features to macroscopic properties like melting point, solubility, and mechanical stability. ubc.camdpi.com
The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, will also be critical. acs.org These interactions play a significant role in determining the solid-state packing and can influence the material's electronic and optical properties. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these interactions. rsc.org
Furthermore, the investigation of polymorphism—the ability of a compound to exist in multiple crystalline forms—is an important area of research. Different polymorphs can have vastly different physical properties, and controlling polymorphism is crucial for applications in pharmaceuticals and electronics. acs.org
The development of advanced materials based on this compound will rely on a deep understanding of these solid-state phenomena. oatext.comicmab.esaspbs.com By carefully designing derivatives and controlling their solid-state assembly, it will be possible to create new materials with tailored properties for a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for 5-ethyl-2-fluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves aromatic substitution or reduction of nitro precursors. For example:
- Nitro Reduction : Reduce 5-ethyl-2-fluoronitrobenzene using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Monitor pH and temperature to minimize dehalogenation risks.
- Directed Ortho-Metalation : Use fluoro-directed lithiation followed by ethyl group introduction via alkyl halides .
Optimization should include kinetic studies (e.g., varying catalyst loading or solvent polarity) to maximize yield.
Q. How should researchers handle purification and storage of this compound given its sensitivity?
- Methodological Answer :
- Purification : Distill under reduced pressure or use column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with oxidizing agents (e.g., peroxides) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identify fluorine environment (δ ~−120 ppm for aromatic F).
- ¹H NMR : Ethyl group signals (triplet at ~1.2 ppm for CH₃, quartet at ~2.5 ppm for CH₂).
- GC-MS : Confirm molecular ion (m/z 153) and fragmentation patterns.
Cross-validate with FT-IR (N-H stretch ~3450 cm⁻¹) and elemental analysis .
Advanced Research Questions
Q. How does the ethyl substituent influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The ethyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, sulfonation) to the para position relative to itself. Fluorine’s electron-withdrawing effect further stabilizes intermediates.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Use buffered solutions (pH 2–12) and monitor decomposition via UV-Vis (λmax ~280 nm). Deamination occurs at pH >10.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C. Store below 25°C for long-term stability .
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to model:
- HOMO-LUMO Gaps : Assess nucleophilic/electrophilic sites.
- Transition States : Simulate Suzuki-Miyaura coupling with Pd catalysts.
Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. How does this compound interact with biological macromolecules in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Model interactions with enzyme active sites (e.g., cytochrome P450).
- In Vitro Assays : Test inhibition of bacterial dihydrofolate reductase (IC₅₀ values).
Correlate substituent effects (ethyl vs. methyl) with bioactivity .
Key Methodological Considerations
- Data Presentation : Use tables for comparative analysis (e.g., reaction yields under varying conditions) .
- Critical Evaluation : Address biases by cross-referencing multiple studies (e.g., conflicting solubility data) .
- Ethical Compliance : Adhere to safety protocols for handling aromatic amines (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
